Dimethyl diacetoxyfumarate

Overview

Description

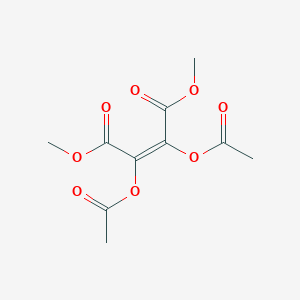

Dimethyl diacetoxyfumarate is a chemical compound with the molecular formula C10H12O8 . It is also known by other names such as Diacetoxy-fumaric acid dimethyl ester .

Synthesis Analysis

An improved synthesis of Dimethyl diacetoxyfumarate and its condensation with heterocyclic amines has been reported . The synthesis process involves specific reactions and conditions, which are detailed in the referenced papers .Molecular Structure Analysis

The molecular structure of Dimethyl diacetoxyfumarate comprises a total of 29 bonds. There are 17 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 double bonds, and 4 ester (aliphatic) bonds .Chemical Reactions Analysis

The chemical reactions involving Dimethyl diacetoxyfumarate are complex and involve various processes. An improved synthesis of this compound and its condensation with heterocyclic amines has been reported .Physical And Chemical Properties Analysis

Dimethyl diacetoxyfumarate has a molecular weight of 260.20 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 8. It also has a Rotatable Bond Count of 8 .Scientific Research Applications

Treatment of Psoriasis and Multiple Sclerosis

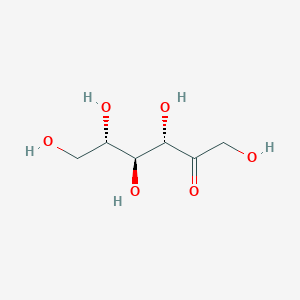

DMF is an FDA-approved drug for the treatment of psoriasis and multiple sclerosis . It’s known to stabilize the transcription factor Nrf2, which in turn induces the expression of antioxidant response element genes .

Antioxidant Properties

DMF has been the object of a renewed growing interest in pharmacological research, due to its antioxidant activities . It’s known to influence autophagy and participates in the transcriptional control of inflammatory factors by inhibiting NF-κB and its downstream targets .

Immunomodulatory Effects

DMF exerts beneficial effects on different medical conditions through a pleiotropic mechanism, in virtue of its immunomodulatory effects .

Neuroprotective Effects

DMF has been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative conditions .

Anti-inflammatory Effects

DMF has anti-inflammatory properties and has been shown to be effective in treating systemic or organ-specific inflammatory and immune-mediated diseases .

Anti-proliferative Effects

DMF has anti-proliferative effects, which suggests it may have potential applications in cancer treatment .

Safety and Hazards

Mechanism of Action

- DMF is used to treat patients with the relapsing-remitting form of multiple sclerosis (MS) .

- Both DMF and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway , which responds to oxidative stress .

- It leads to an anti-inflammatory immune response , promoting type II myeloid cell and Th2 cell differentiation and neuroprotection .

- This activation results in increased expression of antioxidant enzymes , protecting against oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

dimethyl (E)-2,3-diacetyloxybut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGXGEHGPYWBDK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/C(=C(\C(=O)OC)/OC(=O)C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl diacetoxyfumarate | |

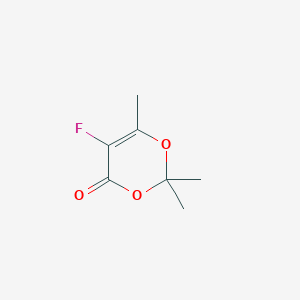

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

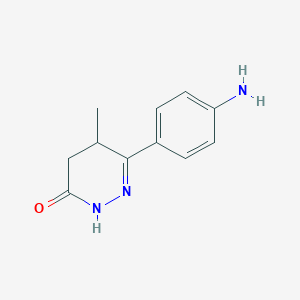

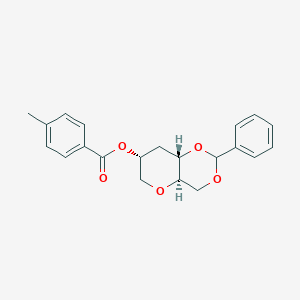

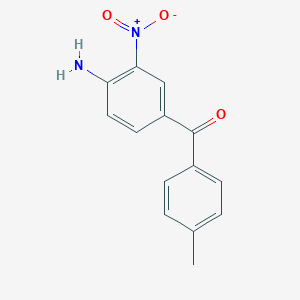

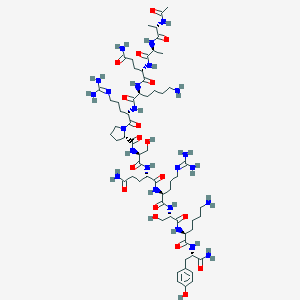

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of Dimethyl diacetoxyfumarate described in the research?

A1: While both papers lack abstracts, the title of one paper emphasizes "An Improved Synthesis of Dimethyl Diacetoxyfumarate and Its Condensation with Heterocyclic Amines" []. This suggests the research likely presents a novel or optimized method for synthesizing this compound, which could be significant for improving its production efficiency and potentially enabling further research into its chemical reactivity.

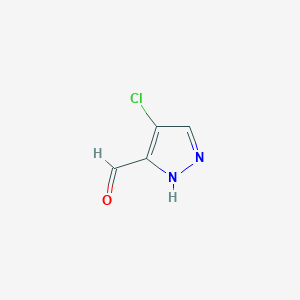

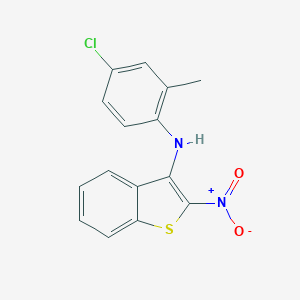

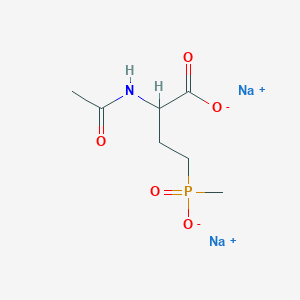

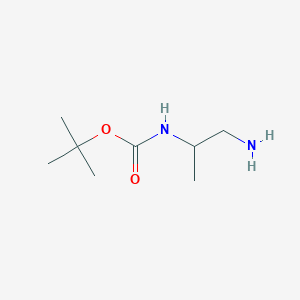

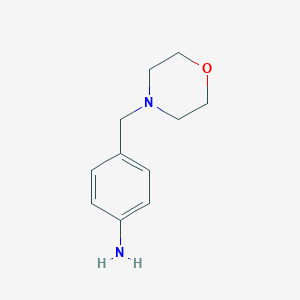

Q2: Why is the condensation of Dimethyl diacetoxyfumarate with heterocyclic amines of interest?

A2: Both papers focus on the condensation reaction of Dimethyl diacetoxyfumarate with heterocyclic amines [, ]. Heterocyclic amines are important building blocks in organic chemistry and are often found in biologically active compounds. Therefore, this research could be valuable for developing new methods to synthesize compounds with potential pharmaceutical or material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)